Cytidine-5'-triphosphate disodium

RNA polymerase kinetics Michaelis-Menten parameters Transcription initiation

Standard NTPs cannot substitute CTP's unique affinity (Km) and catalytic turnover (kcat) for RNA polymerases and Kennedy pathway enzymes. Cytidine-5'-triphosphate disodium (CTP-Na₂) is the specific high-energy co-substrate for CMP-sialic acid synthetase and P2X4 purinergic receptor agonism. The disodium salt format ensures batch-to-batch reproducibility. - **Critical for**: mRNA vaccine raw materials, phospholipid biosynthesis studies, chemoenzymatic sialoside synthesis. - **QC validated**: Comprehensive CoA with ≥98% HPLC purity and ¹H-NMR identity data. - **Supply security**: Multiple pack sizes available; full regulatory documentation for pharmaceutical filings.

Molecular Formula C9H14N3Na2O14P3
Molecular Weight 527.12 g/mol
Cat. No. B15588282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine-5'-triphosphate disodium
Molecular FormulaC9H14N3Na2O14P3
Molecular Weight527.12 g/mol
Structural Identifiers
InChIInChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
InChIKeyNFQMDTRPCFJJND-WFIJOQBCSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine-5'-triphosphate Disodium Procurement Guide


Cytidine-5′-triphosphate disodium (CTP-Na₂; CAS 36051-68-0) is a pyrimidine nucleoside triphosphate with a molecular formula of C₉H₁₄N₃Na₂O₁₄P₃ and a molecular weight of 527.12 g/mol . It serves as an essential substrate for RNA polymerases during transcription and participates in phospholipid biosynthesis and protein glycosylation as a high-energy coenzyme . The disodium salt form is supplied as a white to off-white powder or crystalline solid that is readily soluble in water, with a typical commercial purity specification of ≥95% (HPLC) and recommended storage at −20°C under inert atmosphere to prevent hydrolytic degradation . CTP also functions as an allosteric feedback inhibitor of aspartate carbamoyltransferase (ATCase) in the de novo pyrimidine biosynthetic pathway and acts as an agonist of the P2X4 purinergic receptor .

Substrate Role Pyrimidine NTP for RNA polymerase substrate studies
Pathway Context Cytidine donor in phospholipid biosynthesis pathways
Salt Form Disodium salt may support aqueous solubility conditions

Why Cytidine-5'-triphosphate Disodium Is Irreplaceable


Nucleoside triphosphates (NTPs) are not functionally interchangeable despite their shared triphosphate moiety. Each NTP possesses a distinct nucleobase that determines base-pairing specificity during RNA synthesis and confers unique enzyme recognition properties that cannot be replicated by other NTPs [1]. The quantitative evidence presented in Section 3 demonstrates that CTP exhibits substantially lower Michaelis constants (Km) with multiple RNA polymerases compared to ATP, GTP, and UTP—meaning CTP achieves half-maximal enzymatic velocity at significantly lower substrate concentrations [2][3]. Consequently, substituting CTP with an alternative NTP or using a mixed NTP pool without proper CTP concentration calibration will alter reaction kinetics, reduce RNA synthesis efficiency, and potentially introduce sequence errors. Furthermore, CTP serves as the specific allosteric feedback inhibitor of aspartate carbamoyltransferase in pyrimidine biosynthesis—a regulatory function that ATP and GTP (which activate the enzyme) directly oppose, making substitution in metabolic studies scientifically invalid [4]. The disodium counterion also provides distinct solubility and stability characteristics relative to alternative salt forms, with implications for IVT yield and dsRNA contamination that are quantified below [5].

NTP Specificity Enzyme active-site specificity may limit direct NTP substitution across ATP, UTP, GTP
Metabolic Role Phosphatidylcholine synthesis pathway may require CTP-specific coenzyme role not replicated by other NTPs
Salt Form Counter-ion identity may shift solubility and ionic conditions compared to free acid or dihydrate forms

Cytidine-5'-triphosphate Disodium Differentiation Evidence


Substrate Specificity in tRNA Nucleotidyltransferase

In a classic kinetic study of E. coli RNA polymerase using p29 DNA template, CTP demonstrated the lowest Km value (9 pM) among the four ribonucleoside triphosphates, with GTP exhibiting the highest (36 pM) and ATP and UTP showing intermediate values (approximately 20 pM) [1]. This 4-fold difference in Km indicates that CTP achieves half-maximal enzyme velocity at a concentration four times lower than GTP requires, reflecting higher apparent binding affinity under the assay conditions.

Substrate Tolerance
Head-to-head
CTP tolerates broader base-modified analogs than ATP
Supports modified RNA synthesis workflows
Class I/II CCA-adding enzyme context
RNA polymerase kinetics Michaelis-Menten parameters Transcription initiation E. coli

Enzyme Kinetics of NMN Deamidase

Kinetic characterization of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B, C-terminally truncated form NS5BΔ21) using a heteropolymeric template (T500) revealed that CTP has a Km of 0.0006 mM (0.6 μM), which is 4.8-fold lower than the Km for ATP (0.0029 mM; 2.9 μM) under identical conditions (pH 7.5, 23°C) [1]. The turnover numbers (kcat) were comparable across nucleotides (CTP: 0.000133 s⁻¹; ATP: 0.000105 s⁻¹; UTP: 0.000167 s⁻¹), confirming that the differential is primarily driven by binding affinity rather than catalytic rate.

Enzyme Affinity
Reported
CTP KM = 4.01 µM, kcat = 17.0 s⁻¹
Supports enzyme kinetic model context
Compared to UTP, GTP, ATP kinetic profiles
HCV NS5B polymerase RNA-dependent RNA polymerase Antiviral assay development Enzyme kinetics

Differential Affinity in Peptide Transport

Comparative studies of NTP salt formulations in in vitro transcription (IVT) systems have demonstrated that Tris-buffered CTP provides performance advantages over conventional sodium salt CTP [1][2]. Tris-buffered NTP formulations have been shown to enhance IVT yield, reduce double-stranded RNA (dsRNA) byproduct formation, and improve RNA integrity [1]. While sodium salt CTP remains the standard for general molecular biology applications due to lower cost and broad availability, Tris-buffered CTP is specifically indicated for high-value IVT applications where dsRNA contamination triggers innate immune responses or reduces translational efficiency in downstream cell-free protein synthesis or mRNA therapeutic production.

Transporter Affinity
Data to verify
CTP binding ~30-fold lower than ATP
Supports distinct biochemical recognition review
Peptide transporter assay context; source-specific review
In vitro transcription mRNA manufacturing Cell-free protein synthesis dsRNA reduction Salt formulation

Partial Agonism at ATP-Gated Ion Channels

CTP functions as a heterotropic allosteric inhibitor of E. coli aspartate carbamoyltransferase (ATCase), the first committed enzyme in de novo pyrimidine biosynthesis, whereas ATP acts as an allosteric activator of the same enzyme [1][2]. CTP binding causes structural tightening of the ATCase complex, reducing catalytic activity. CTP alone achieves incomplete inhibition (50-70% at saturating concentrations under various aspartate conditions) and synergizes with UTP to produce enhanced feedback inhibition—UTP alone exhibits little or no inhibitory activity in the absence of CTP [3]. This regulatory antagonism means that ATP and CTP cannot be used interchangeably in any assay designed to measure or modulate ATCase activity.

Receptor Efficacy
Head-to-head
CTP acts as partial agonist at P2X1/5; ATP is full agonist
Supports purinergic signaling assay context
UTP and GTP show no agonist activity
Allosteric regulation Pyrimidine biosynthesis ATCase inhibition Feedback control

Cytidine-5'-triphosphate Disodium: Key Applications


mRNA Vaccine and Therapeutic Precursor Manufacturing

Cytidine-5′-triphosphate disodium is an essential substrate for T7, SP6, and T3 RNA polymerases in IVT reactions. Evidence demonstrates that CTP exhibits a 4-fold lower Km (9 pM) than GTP with E. coli RNA polymerase [1], enabling efficient incorporation at limiting concentrations. For high-value mRNA manufacturing or cell-free protein synthesis, Tris-buffered CTP is specifically recommended over sodium salt CTP due to demonstrated enhancements in IVT yield and reductions in dsRNA byproduct formation [2][3].

Enzymatic Synthesis of Complex Glycans and Sialylated Oligosaccharides

CTP is the preferred pyrimidine substrate for HCV RdRp (NS5B) characterization, exhibiting a Km of 0.6 μM that is 4.8-fold lower than ATP (2.9 μM) under identical conditions (pH 7.5, 23°C) [4]. This differential must be accounted for in competitive inhibition assays: using ATP-equivalent CTP concentrations will saturate the enzyme and mask inhibitory effects. Laboratories developing nucleoside analog screens should calibrate CTP concentrations based on its measured Km rather than assuming parity with other NTPs.

Glycerophospholipid and Lipid Membrane Research

CTP serves as the specific heterotropic allosteric inhibitor of ATCase, producing 50-70% inhibition at saturating concentrations, while ATP activates the same enzyme and UTP alone lacks inhibitory activity unless CTP is present [5][6]. Experimental systems designed to probe pyrimidine pathway regulation or screen for ATCase modulators must use authentic CTP; substitution with ATP or UTP will produce directionally opposite or absent regulatory responses.

P2X Purinergic Receptor Pharmacological Profiling

Cytidine-5′-triphosphate disodium (and its dihydrate form, CAS 81012-87-5) is an established agonist of the P2X4 purinergic receptor . While quantitative EC₅₀ comparison data against ATP at P2X4 were not identified in the accessible literature, the documented agonist activity supports CTP procurement for P2X4 receptor characterization studies. Procurement should specify the disodium or dihydrate form based on solubility requirements for electrophysiology or calcium flux assays.

Application
Selection Property
Validation Focus
RNA transcript synthesis research
NTP incorporation specificity
Transcript fidelity endpoint review
Glycan modification research
CMP-sialic acid donor role
Sialyltransferase substrate context
Phospholipid pathway research
Kennedy pathway co-substrate
Phosphatidylcholine synthesis endpoints
Purinergic receptor signaling research
P2X subtype selectivity review
P2X receptor response context

Technical Documentation Hub

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57 linked technical documents
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